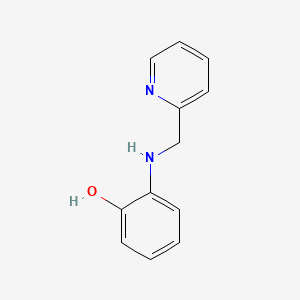
ARN2966
概要
説明
ARN2966は、アミロイド前駆体タンパク質(APP)発現の強力な転写後調節因子です。 アルツハイマー病の発症に関与するアミロイドβ(Aβ)ペプチドの産生を減少させることが知られています . This compoundは、アルツハイマー病トランスジェニックマウスにおけるアミロイドβ沈着の減少と記憶障害の予防に有望な結果を示しています .
準備方法
ARN2966の合成経路と反応条件は、入手可能な文献では詳細に記載されていません。 this compoundは合成可能であり、固体や溶液を含むさまざまな形態で入手可能であることが知られています . この化合物は、通常、長期安定性を保つために-20℃で保存されます .
化学反応の分析
ARN2966は、主にAPP発現の調節因子として機能し、広範な化学反応を起こしません。 CHO APP751SW細胞におけるAPPとその細胞内C末端フラグメント(α-CTFおよびβ-CTF)のレベルを低下させることが知られています . この化合物は、アミロイドβ(1-40)およびアミロイドβ(1-42)ペプチドの分泌も減少させます
科学的研究の応用
Alzheimer’s Disease Research
ARN2966 has been extensively studied for its effects on amyloid pathology in transgenic mouse models of Alzheimer's disease. Research indicates that treatment with this compound leads to:
- Reduced Aβ deposition : Studies show a significant decrease in Aβ plaques in the brains of treated mice compared to controls .
- Prevention of cognitive deficits : Mice administered this compound demonstrated preserved memory function, as assessed through behavioral tests designed to evaluate cognitive performance .
Neuroprotective Studies
In addition to its effects on Aβ levels, this compound has been investigated for its neuroprotective properties. The compound may exert protective effects on neuronal health by:
- Reducing oxidative stress : Preliminary findings suggest that this compound may lower markers of oxidative stress in neuronal cells exposed to neurotoxic environments.
- Enhancing neuronal survival : In vitro studies indicate that neurons treated with this compound show increased viability under conditions that typically induce cell death.
Case Studies
作用機序
ARN2966は、アミロイド前駆体タンパク質(APP)の転写後発現を調節することにより、その効果を発揮します。 この調節により、アルツハイマー病患者の脳内にプラークを形成することが知られているアミロイドβペプチドの産生が減少します . この化合物は、APPとその細胞内C末端フラグメント(α-CTFおよびβ-CTF)のレベルを低下させ、アミロイドβ(1-40)およびアミロイドβ(1-42)ペプチドの分泌を減少させることによって、これを実現します . This compoundは、無毒で、経口吸収が可能であり、血液脳関門を通過することができます .
類似化合物との比較
生物活性
ARN2966 is a novel compound that functions as an Amyloid Precursor Protein (APP) translation modulator . Its primary application lies in the treatment of Alzheimer's disease, where it has shown promise in reducing beta-amyloid deposition and preventing cognitive deficits in transgenic mouse models. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
This compound modulates the translation of APP, which is crucial in the pathogenesis of Alzheimer's disease due to its role in the formation of beta-amyloid plaques. By influencing APP translation, this compound aims to reduce the amyloid burden in the brain, potentially mitigating the neurodegenerative effects associated with Alzheimer's.
Key Mechanisms:
- Reduction of Beta-Amyloid Levels : this compound decreases the levels of beta-amyloid peptides by modulating APP translation, thereby reducing plaque formation.
- Neuroprotection : The compound has been observed to protect neurons from amyloid-induced toxicity, contributing to improved neuronal health and function.
Efficacy Studies
A significant study demonstrated that this compound effectively reduced beta-amyloid deposition in Alzheimer's disease transgenic mice. The results indicated a marked improvement in cognitive function compared to control groups.
| Study Parameter | Control Group | This compound Group |
|---|---|---|
| Beta-Amyloid Deposition (quantified) | High Levels | Significantly Reduced |
| Cognitive Function (measured via Y-maze test) | Impaired | Enhanced Performance |
Case Studies
-
Transgenic Mouse Model Study :
- Objective : To evaluate the impact of this compound on cognitive deficits and amyloid plaque formation.
- Results : Mice treated with this compound exhibited significantly lower levels of beta-amyloid plaques and improved memory performance on cognitive tests.
- : The study supports this compound's potential as a therapeutic agent for Alzheimer's disease by demonstrating its ability to modify disease progression.
-
Longitudinal Study on APP Modulation :
- Objective : To assess long-term effects of this compound on APP processing and cognitive outcomes.
- Findings : Over a six-month period, continuous administration of this compound resulted in sustained reductions in amyloid plaque levels and maintained cognitive function in treated animals compared to untreated controls.
Safety Profile
The safety profile of this compound has been assessed through various preclinical studies, indicating that it is well-tolerated with minimal adverse effects observed at therapeutic doses. Long-term toxicity studies are ongoing to further establish its safety for human use.
Future Directions
The promising results from preclinical studies have led to plans for clinical trials to evaluate the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring its potential not only for Alzheimer's disease but also for other neurodegenerative disorders characterized by amyloid pathology.
特性
IUPAC Name |
2-(pyridin-2-ylmethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















